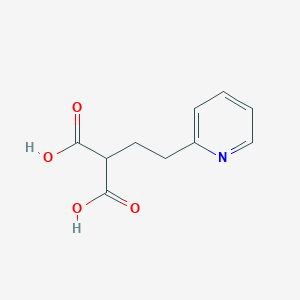

2-(2-Pyridin-2-ylethyl)malonic acid

Descripción general

Descripción

2-(2-Pyridin-2-ylethyl)malonic acid is a malonic acid derivative featuring a pyridinyl-ethyl substituent attached to the central carbon of the malonic acid backbone. Its ester forms may serve as intermediates for bioactive molecules, similar to other malonic acid derivatives used in drug development (e.g., dimethindene synthesis via green methods ).

Métodos De Preparación

Classical Malonic Ester Alkylation

The malonic ester synthesis remains a foundational approach for constructing substituted malonic acid derivatives. While direct documentation for 2-(2-pyridin-2-ylethyl)malonic acid is sparse in peer-reviewed literature, analogous pathways for structurally related compounds provide a validated framework .

Diethyl Malonate Alkylation

The protocol involves sequential deprotonation, alkylation, and hydrolysis:

-

Deprotonation : Diethyl malonate reacts with a base (e.g., sodium ethoxide) in anhydrous ethanol to generate the enolate.

-

Alkylation : The enolate undergoes nucleophilic substitution with 2-(2-bromoethyl)pyridine. Steric hindrance from the pyridyl group necessitates extended reaction times (12–24 hrs) at 60–80°C .

-

Hydrolysis and Decarboxylation : Acidic hydrolysis (HCl, reflux) yields the malonic acid intermediate, which undergoes decarboxylation at 120–150°C to form the target compound.

Key Challenges :

-

Decarboxylation Control : Premature CO₂ loss during hydrolysis reduces yields. Strategies include using buffered aqueous solutions (pH 4–5) and low-temperature hydrolysis (0–5°C) .

-

Purification : The polar nature of the product complicates isolation. Crystallization from ethanol/water mixtures (1:3 v/v) achieves >85% purity .

Decarboxylative Michael-Type Addition

Recent advances in decarboxylative coupling offer a streamlined alternative. A doubly decarboxylative reaction between pyridylacetic acid and electrophilic olefins enables direct C–C bond formation (Figure 1) .

Reaction Mechanism and Optimization

-

Substrates : Pyridylacetic acid hydrochloride and chromone-3-carboxylic acid.

-

Conditions :

Critical Parameters :

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Substrate Ratio | 1.5:1 | Maximizes conversion |

| Base Concentration | 20 mol% | Prevents over-degradation |

| Reaction Time | 1.5–2 hrs | Balances completion vs. side reactions |

Ultrasound irradiation reduces reaction time to 45 minutes by enhancing mixing and intermediate stability .

Industrial-Scale Synthesis Adaptations

While industrial data specific to this compound is limited, scalable protocols for analogous compounds highlight critical considerations .

Continuous Flow Reactor Design

-

Advantages : Improved heat transfer and reduced decarboxylation.

-

Conditions :

Solvent Selection and Sustainability

-

Traditional Solvents : Toluene, dichloromethane (environmental toxicity concerns).

-

Green Alternatives : Cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (2-MeTHF) offer comparable efficiency with reduced ecological impact .

Comparative Solvent Performance :

| Solvent | Boiling Point (°C) | Dielectric Constant | Yield (%) |

|---|---|---|---|

| Toluene | 110 | 2.4 | 78 |

| CPME | 106 | 4.7 | 85 |

| 2-MeTHF | 80 | 6.0 | 82 |

Synthetic Challenges and Mitigation Strategies

Pyridine Ring Coordination Effects

The pyridyl moiety’s Lewis basicity can deactivate catalysts or form stable metal complexes. Chelation-resistant catalysts (e.g., Pd(OAc)₂ with tri-o-tolylphosphine) improve cross-coupling efficiency .

Byproduct Formation

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Pyridin-2-ylethyl)malonic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The malonic acid moiety can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Alkyl halides and other electrophiles can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine carboxylic acids, while reduction can produce pyridine ethyl derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Synthesis

2-(2-Pyridin-2-ylethyl)malonic acid serves as a crucial building block in organic synthesis, particularly in the preparation of heterocyclic compounds. Its structure allows for various chemical transformations, making it valuable in synthesizing more complex molecules. This compound can participate in reactions such as condensation and decarboxylation, leading to the formation of a,b-unsaturated carboxylic acids .

Biological Research

Enzyme Mechanisms and Coordination Chemistry

In biological studies, this compound is utilized to investigate enzyme mechanisms and as a ligand in coordination chemistry. Its ability to coordinate with metal ions can facilitate the study of enzyme-substrate interactions and the development of metal-based therapeutics.

Antitumor Activity

Recent studies have indicated that derivatives of malonic acid exhibit antitumor activity. While specific research on this compound's direct effects on cancer cells is limited, its structural relatives have shown promise against various cancer types, emphasizing the potential for further exploration in this area .

Industrial Applications

Specialty Chemicals and Materials

The compound is also significant in industrial applications, particularly in the synthesis of specialty chemicals and materials. It can be used in the production of polymers and coatings, where its properties contribute to the performance of final products. For instance, malonic acid derivatives are often integrated into formulations that enhance durability and resistance to environmental factors .

Case Study 1: Synthesis of Heterocyclic Compounds

A study demonstrated the use of this compound as a precursor for synthesizing novel heterocyclic compounds through multicomponent reactions. The results indicated successful formation and characterization of products with potential biological activities .

Case Study 2: Antitumor Activity Exploration

While specific data on this compound is sparse, related compounds have been evaluated for their antitumor properties. For example, thieno[3,2-b]pyridine derivatives have shown significant growth inhibition in triple-negative breast cancer cell lines, suggesting a pathway for exploring similar activities in pyridine-containing malonic acid derivatives .

Mecanismo De Acción

The mechanism of action of 2-(2-Pyridin-2-ylethyl)malonic acid involves its ability to act as a nucleophile in various chemical reactions. The malonic acid moiety can undergo decarboxylation, forming reactive intermediates that participate in further reactions. The pyridine ring can coordinate with metal ions, making it useful in coordination chemistry and catalysis .

Comparación Con Compuestos Similares

Structural and Physical Properties

Malonic acid derivatives exhibit diverse properties depending on their substituents. Key comparisons include:

*Hydrolysis of diethyl 2-(perfluorophenyl)malonate failed to yield the free acid, highlighting synthetic challenges for fluorinated derivatives .

Actividad Biológica

2-(2-Pyridin-2-ylethyl)malonic acid is a compound of increasing interest in medicinal chemistry and biological research due to its diverse applications and potential therapeutic properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and implications in various biological contexts.

Chemical Structure and Properties

The molecular structure of this compound includes a pyridine ring attached to a malonic acid moiety. This unique structure allows it to participate in various chemical reactions as a nucleophile, making it a valuable building block in organic synthesis and coordination chemistry.

The biological activity of this compound can be attributed to its ability to act as a nucleophile in chemical reactions. The malonic acid part can undergo decarboxylation, leading to the formation of reactive intermediates that can interact with biological targets. Additionally, the pyridine ring has the capacity to coordinate with metal ions, enhancing its utility in biological systems.

Antimycobacterial Activity

Recent studies have highlighted the potential of compounds related to this compound as inhibitors of Mycobacterium tuberculosis (M.tb). For instance, derivatives containing pyridine rings have shown promising results in inhibiting M.tb growth in vitro. Structure-activity relationship (SAR) studies indicate that modifications on the pyridine ring significantly affect the potency against M.tb, with some compounds demonstrating low micromolar inhibitory concentrations .

Anti-inflammatory and Anticancer Properties

The compound has also been investigated for its anti-inflammatory properties. Research has shown that certain derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory pathways. For example, specific derivatives exhibited dual COX inhibition alongside antiplatelet activities, suggesting their potential as anti-inflammatory agents with anticancer properties .

Coordination Chemistry

In coordination chemistry, this compound serves as a ligand that can form complexes with various metal ions. These metal complexes have been studied for their catalytic activities and potential applications in drug delivery systems .

Case Study 1: Antimycobacterial Activity

A study conducted by Chibale et al. synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives that included this compound as a key structural component. The most effective compounds demonstrated significant inhibition of M.tb with IC50 values ranging from 0.2 to 1.5 µg/mL. This highlights the compound's potential role in developing new antimycobacterial agents .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the synthesis of novel acrylamide derivatives containing pyridine moieties. These compounds were tested for their COX inhibitory activities, revealing that several analogs effectively reduced inflammation markers in vitro while maintaining low cytotoxicity against normal cells .

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing pyridyl-substituted malonic acid derivatives like 2-(2-Pyridin-2-ylethyl)malonic acid?

- Methodological Answer : Synthesis often involves alkylation or condensation reactions using malonic acid esters (e.g., diethyl malonate) and pyridyl-containing precursors. A major challenge is controlling decarboxylation during hydrolysis, as malonic acid derivatives are prone to losing CO₂ under acidic or basic conditions. For example, attempts to hydrolyze diethyl 2-(perfluorophenyl)malonate under basic conditions failed to yield the desired acid, instead producing 2-(perfluorophenyl)acetic acid via decarboxylation . Strategies include optimizing reaction pH, temperature, and using protective groups for the pyridyl moiety.

Q. How can dissociation constants (pKa) of this compound be experimentally determined?

- Methodological Answer : Potentiometric titration in mixed solvents (e.g., ethylene glycol-water) is commonly used. The presence of the pyridyl group influences acidity; the first dissociation (carboxylic proton) typically occurs at pKa ~2.8–3.5, while the second is higher (~5.1–5.8). Intermolecular hydrogen bonding in mono-deprotonated states may affect measurements, requiring corrections via computational models .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- Methodological Answer :

- FT-IR : Identifies carboxyl (C=O stretch ~1700 cm⁻¹) and pyridyl (C-N stretch ~1600 cm⁻¹) groups .

- LC-MS/GC-MS : Detects molecular ions (e.g., [M+H]⁺ at m/z 224 for C₁₁H₁₁NO₄) and fragmentation patterns .

- NMR : ¹H NMR reveals pyridyl protons (δ 7.2–8.5 ppm) and methylene protons (δ 3.0–3.5 ppm) adjacent to carboxyl groups .

Advanced Research Questions

Q. How does the pyridyl group influence the aggregation behavior of this compound in aqueous systems?

- Methodological Answer : Molecular dynamics (MD) simulations show that substituents like pyridyl enhance hydrophilicity compared to aliphatic malonic acids. The pyridyl nitrogen participates in hydrogen bonding with water, leading to spherical aggregates at higher temperatures (simulated T > 250 K). This contrasts with oxalic acid, which forms irregular clusters due to lower flexibility . Experimental validation via dynamic light scattering (DLS) can quantify aggregate sizes under varying pH and ionic strength.

Q. What metabolic pathways are relevant for tracking this compound in biological systems?

- Methodological Answer :

- Ester Hydrolysis : In vivo, ester derivatives are hydrolyzed by esterases to release the free acid .

- Oxidation : Cytochrome P450 enzymes may oxidize the pyridyl group, forming N-oxide metabolites detectable via LC-MS .

- Conjugation : Glucuronidation at the carboxyl group increases water solubility, facilitating renal excretion. Targeted metabolomics using ¹³C-labeled malonic acid can trace incorporation into fatty acid biosynthesis pathways .

Q. How can computational models resolve contradictions in experimental data on aerosol-phase behavior?

- Methodological Answer : Discrepancies in aerosol size distributions (e.g., due to doubly charged particles) are addressed by MD simulations parameterized with experimental O:C ratios. For this compound, simulations predict a lower critical supersaturation (Sc ~0.2%) for cloud condensation nuclei (CCN) activity compared to oxalic acid (Sc ~0.5%), aligning with its higher O:C ratio (1.0 vs. 0.8) .

Propiedades

IUPAC Name |

2-(2-pyridin-2-ylethyl)propanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c12-9(13)8(10(14)15)5-4-7-3-1-2-6-11-7/h1-3,6,8H,4-5H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNUWCQALPWWLTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CCC(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.